trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester
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Overview
Description
Trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester is a synthetic organic compound. It features a cyclohexyl ring with a hydroxyl group and a methyl group attached to the same carbon atom, making it a tertiary alcohol. The carbamic acid ester group is attached to the cyclohexyl ring, providing unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through various cyclization reactions.
Introduction of the hydroxyl and methyl groups: These groups can be introduced via selective functionalization reactions.
Formation of the carbamic acid ester: This step involves the reaction of the cyclohexyl compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Study of reaction mechanisms: Helps in understanding the behavior of similar compounds under various conditions.
Biology
Biochemical studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug development: Potential use in the development of new therapeutic agents.
Industry
Material science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the ester group can participate in various chemical reactions. These interactions can affect biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid methyl ester
- trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid ethyl ester
Uniqueness
Trans-(3-Hydroxy-3-methyl-cyclohexyl)-carbamic acid tert-butyl ester is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-hydroxy-3-methylcyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-6-5-7-12(4,15)8-9/h9,15H,5-8H2,1-4H3,(H,13,14)/t9-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMVAIAUVIUSBN-JOYOIKCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H](C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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